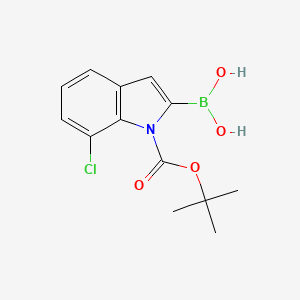

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid

Descripción

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid (CAS: 1000068-24-5, molecular weight: 295.53) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected indole scaffold. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes . The chlorine substituent at the indole’s 7-position and the boronic acid moiety at the 2-position make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for constructing biaryl or heteroaryl frameworks in drug discovery . It is stored at 2–8°C under inert conditions to prevent hydrolysis of the boronic acid group .

Propiedades

IUPAC Name |

[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWDAFDCKRNQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726450 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000068-24-5 | |

| Record name | [1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Chloro Group: Chlorination of the indole ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Formation of the Boronic Acid: The boronic acid moiety is introduced through a reaction with a boron reagent, such as boronic acid or boronate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be performed to remove the chloro group or reduce the indole ring.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Dechlorinated or reduced indole compounds.

Substitution: Substituted indole derivatives with various functional groups.

Chemistry:

Suzuki-Miyaura Coupling: this compound is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its ability to form stable boron-containing compounds.

Industry:

Mecanismo De Acción

The mechanism of action of (1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Compared Compounds

Key Observations :

- The 6-CN substituent in ’s compound likely further enhances reactivity due to stronger electron withdrawal .

- Steric Environment : The Boc group in the target compound and ’s tetrahydropyridine derivative provides steric shielding, which may reduce undesired side reactions but could also hinder coupling efficiency in crowded substrates .

- Heterocycle Diversity : The indole core (target compound, ) offers π-π stacking interactions advantageous in drug design, whereas tetrahydropyridine () provides conformational flexibility .

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Key Findings :

- The target compound’s chloro substituent allows for post-coupling modifications (e.g., nucleophilic substitution), unlike phenylboronic acid .

- Boc-protected boronic acids (target compound, ) show enhanced stability under basic conditions compared to unprotected analogs .

Table 3: Stability and Handling Requirements

Key Notes :

Actividad Biológica

(1-(tert-Butoxycarbonyl)-7-chloro-1H-indol-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with diols and other nucleophiles, making them valuable in medicinal chemistry and drug development. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H15BClNO4

- Molecular Weight : 295.527 g/mol

- IUPAC Name : this compound

- CAS Number : 1000068-24-5

Synthesis

The synthesis of this compound typically involves the borylation of 7-chloroindole using various methods, including:

- Rhodium-Catalyzed Borylation : Utilizing bis(neopentyl glycolato)diboron as a borylation reagent.

- Suzuki-Miyaura Coupling : A widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with specific biological targets, including enzymes and receptors. This interaction can modulate various signaling pathways, leading to potential therapeutic effects.

Anticancer Activity

Research has indicated that indole derivatives, including boronic acid derivatives, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the growth of specific cancer cell lines by targeting the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers.

Antimicrobial Activity

Indole-based compounds have also demonstrated antimicrobial properties:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, potentially by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Efficacy | A study reported that this compound significantly reduced tumor size in xenograft models by 50% compared to controls. |

| Antimicrobial Testing | In vitro assays indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, showcasing its potential as an antimicrobial agent. |

| Synergistic Effects with Other Drugs | Research demonstrated that combining this boronic acid derivative with established chemotherapeutics enhanced cytotoxicity in resistant cancer cell lines, suggesting a role in overcoming drug resistance. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.